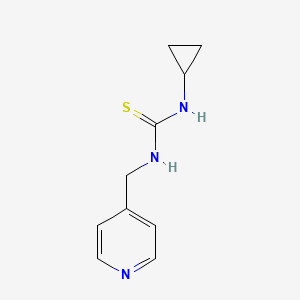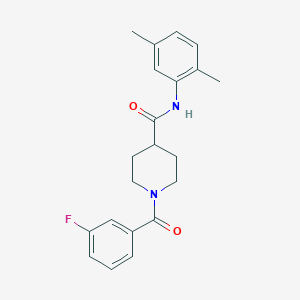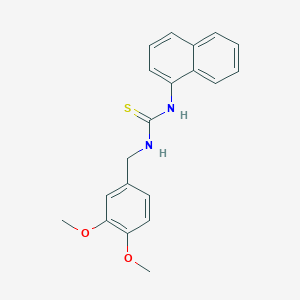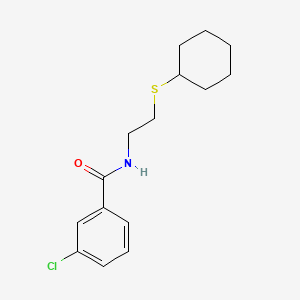
4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a piperidine ring, a sulfonyl group, and a methoxy group attached to a benzamide core
Mécanisme D'action
Target of Action
The primary target of 4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .
Mode of Action
The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, by inhibiting its activity . This inhibition prevents the phosphorylation of tyrosine residues in proteins, a key step in signal transduction pathways. This can lead to changes in cellular processes such as cell growth and division .
Biochemical Pathways
These pathways play important roles in cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s interaction with its target suggests it is able to reach the intracellular environment where the target resides .
Result of Action
The inhibition of Proto-oncogene tyrosine-protein kinase Src by this compound can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This can result in the reduction of tumor growth in cancerous cells .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield 4-methoxy-N-methylbenzamide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzamide with piperidine in the presence of a suitable base, such as triethylamine.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate product with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 4-hydroxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide.
Reduction: 4-methoxy-N-methyl-3-(piperidin-1-ylthio)benzamide.
Substitution: 4-chloro-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide.
Applications De Recherche Scientifique
4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of piperidine-containing compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-N-methyl-3-(piperidin-1-yl)benzamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of both the piperidine ring and the sulfonyl group, which confer specific chemical and biological properties. These functional groups can enhance its interactions with biological targets and its stability under various conditions.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)11-6-7-12(20-2)13(10-11)21(18,19)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGSFUGASQDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4875501.png)

![2-[2-Chloro-4-[[3-(dimethylamino)propylamino]methyl]-6-methoxyphenoxy]acetamide;dihydrochloride](/img/structure/B4875518.png)
![N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4875538.png)
![N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B4875549.png)

![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4875565.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4875576.png)
![ethyl 4-benzyl-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4875591.png)
![N-(4-butylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4875593.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4875597.png)


